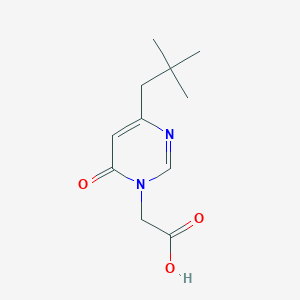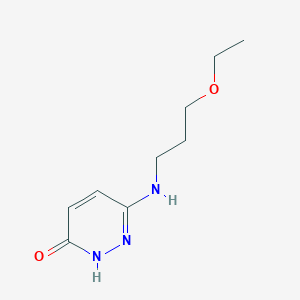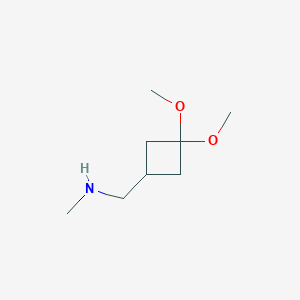
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine
Descripción general
Descripción
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .
Biochemical Pathways
The compound affects the calcium signaling pathway, which is critical for muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it prevents the efflux of sodium ions and the influx of potassium ions. Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum. These actions result in an increased concentration of calcium ions in the cytosol, enhancing muscle contractility .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced muscle contractility and improved diastolic relaxation . These effects could potentially be beneficial in conditions such as acute heart failure syndromes .
Análisis Bioquímico
Biochemical Properties
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling It is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can modulate cellular functions by facilitating the delivery of drugs or other therapeutic agents to specific cellular targets . Additionally, its use in fluorescent zinc sensors indicates its potential impact on cellular signaling pathways involving zinc ions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a spacer/linker, the compound forms covalent bonds with other molecules, thereby facilitating the formation of bioconjugates . These bioconjugates can then interact with specific cellular targets, leading to the modulation of cellular functions. The compound’s role in fluorescent zinc sensors also suggests that it can bind to zinc ions, thereby influencing zinc-dependent cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound may lead to changes in cellular functions, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects . Studies have shown that the compound’s effects on insulin sensitivity and insulin secretory responses are dose-dependent . Additionally, higher doses of the compound may cause gastrointestinal symptoms such as nausea, vomiting, and diarrhea .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s role as a spacer/linker in bioconjugate materials suggests that it can influence metabolic flux and metabolite levels . Additionally, its interactions with zinc ions in fluorescent zinc sensors indicate its involvement in zinc-dependent metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s role as a spacer/linker suggests that it can be transported to specific cellular targets through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be distributed to cellular compartments where zinc ions are present .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s role as a spacer/linker suggests that it can be directed to specific cellular compartments through covalent bonding with other molecules . Additionally, its use in fluorescent zinc sensors indicates that it can be localized to cellular compartments where zinc ions are present .
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-3-4-14-9-5-8(11-6-12-9)13-7-1-2-7/h5-7H,1-4,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDCYMKVFYWBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B1492122.png)




